Hericenol C
Description
Overview of Hericium erinaceus and its Mycochemical Landscape
Hericium erinaceus, commonly known as Lion's Mane mushroom, is an edible and medicinal fungus found in North America, Europe, and Asia. wikipedia.orgnih.gov It has a long history of use in traditional Chinese medicine. researchgate.net The fungus is a source of a diverse array of bioactive compounds, which are chemicals that can have effects on living organisms. mdpi.comnih.gov The primary chemical constituents of Hericium erinaceus include polysaccharides, such as β-glucan, as well as a variety of other compounds like diterpenoids, sterols, and phenolic compounds. wikipedia.orgmdpi.commdpi.comscielo.br
The mycochemical landscape of H. erinaceus is rich and complex, with different compounds found in the two main parts of the fungus: the fruiting body and the mycelium. mdpi.com The fruiting body is the visible part of the mushroom that grows on trees, while the mycelium is the network of fungal threads that grows within the substrate. mdpi.com This distinction is important because some compounds are unique to one part of the fungus. For instance, hericenones are typically found in the fruiting body, while erinacines are found in the mycelium. mdpi.com The variety of these compounds contributes to the interest in H. erinaceus for its potential applications. scielo.br
Contextualizing Hericenol C within the Hericenone and Erinacine Compound Families
This compound belongs to a class of compounds known as meroterpenoids, which are natural products with a structure that is a hybrid of a polyketide and a terpenoid. researchgate.netbeilstein-journals.orgnih.gov Specifically, it is classified within the hericenone group of compounds. researchgate.netcreopharm.com.ua The hericenones are aromatic compounds characterized by a resorcinol (B1680541) framework bonded to a geranyl side chain. mdpi.com
The hericenone and erinacine families are two of the most well-studied groups of compounds from Hericium erinaceus. mdpi.comcreopharm.com.ua While both are recognized for their biological activities, they have distinct chemical structures. mdpi.com Hericenones, including this compound, are aromatic compounds, whereas erinacines are classified as cyathane-type diterpenoids. mdpi.comcjnmcpu.com These structural differences are significant as they influence the compounds' chemical properties and biological effects. This compound, along with other hericenones like D and E, has been noted for its potential to stimulate the synthesis of nerve growth factor (NGF). creopharm.com.ua
Significance of Meroterpenoids from Fungal Sources in Bioactive Compound Discovery
Fungi are a prolific source of meroterpenoids, a class of secondary metabolites with diverse and complex chemical structures. researchgate.netresearchgate.net These compounds are of significant interest in natural product chemistry and drug discovery due to their wide range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects. researchgate.netmagtechjournal.comrsc.org The structural diversity of fungal meroterpenoids arises from the varied biosynthetic pathways that combine polyketide and terpenoid precursors. beilstein-journals.orgnih.gov
The discovery of novel meroterpenoids from fungi continues to provide a valuable resource for identifying new lead compounds for drug development. researchgate.netrsc.orgacs.org The unique and intricate architectures of these molecules often present new scaffolds for medicinal chemists to explore. nih.gov The study of fungal meroterpenoids, including compounds like this compound, contributes to a deeper understanding of the chemical ecology of fungi and their potential applications in medicine and biotechnology. beilstein-journals.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30O5 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[(2E,5E)-7-hydroxy-3,7-dimethylocta-2,5-dienyl]-5-(hydroxymethyl)-3-methoxy-6-(methoxymethyl)phenol |
InChI |
InChI=1S/C20H30O5/c1-14(7-6-10-20(2,3)23)8-9-16-18(25-5)11-15(12-21)17(13-24-4)19(16)22/h6,8,10-11,21-23H,7,9,12-13H2,1-5H3/b10-6+,14-8+ |
InChI Key |
HSBZAMRITVXXEP-FGEXGLGOSA-N |
Isomeric SMILES |
C/C(=C\CC1=C(C=C(C(=C1O)COC)CO)OC)/C/C=C/C(C)(C)O |
Canonical SMILES |
CC(=CCC1=C(C=C(C(=C1O)COC)CO)OC)CC=CC(C)(C)O |
Synonyms |
hericenol C |
Origin of Product |
United States |
Discovery, Isolation, and Occurrence of Hericenol C
Historical Perspective of Hericenol C Identification from Hericium erinaceus Fruiting Bodies and Mycelia
The initial identification of this compound is part of a broader exploration into the chemical constituents of the Lion's Mane mushroom, Hericium erinaceus. Scientific investigation into this fungus intensified in the early 1990s, leading to the discovery of several novel compounds.
This compound, along with its structural relatives Hericenone D and E, was first reported in 1991 by Kawagishi and colleagues. sciopen.com These compounds were isolated from the fruiting bodies of Hericium erinaceus and were identified as stimulators of nerve growth factor (NGF) synthesis. sciopen.com This discovery was significant as it highlighted the mushroom as a source of low-molecular-weight natural products with potential neurotrophic activity. nih.gov
Subsequent research has consistently confirmed that the hericenone group of compounds, including Hericenones C through H, are characteristic secondary metabolites of the H. erinaceus fruiting bodies. nih.govnih.govrestorativemedicine.org In contrast, a different class of compounds, the erinacines, are typically isolated from the mushroom's mycelia. nih.govrestorativemedicine.orgsci-hub.se This distinction in the localization of bioactive molecules within the fungal organism is a key aspect of its biochemistry. nih.gov While over 200 secondary metabolites have been identified from H. erinaceus, the hericenones remain a focal point of study. nih.gov
Isolation Methodologies Employed for this compound
The extraction and purification of this compound from its natural sources involve multi-step laboratory procedures. The methodologies aim to separate the compound from a complex mixture of other metabolites present in the mushroom.
Initial extraction is typically performed on the dried and powdered fruiting bodies of Hericium erinaceus. A common approach begins with solvent extraction using acetone (B3395972) or ethanol. sciopen.comresearchgate.net Following this, the crude extract undergoes further fractionation. One documented method involves a sequence of extractions with chloroform (B151607) and ethyl acetate, followed by purification using open column chromatography on an octadecylsilyl (ODS) silica (B1680970) gel, which separates compounds based on their polarity. sciopen.com
More advanced techniques have also been employed to optimize the recovery of this compound. Supercritical fluid extraction with carbon dioxide (SCFE-CO₂) has been investigated as an alternative to conventional solvent extraction. researchgate.net This method allows for manipulation of temperature and pressure to selectively extract compounds. Research comparing these methods has shown that SCFE-CO₂ can yield high concentrations of this compound. researchgate.net
| Method | Description | Reported Yield/Concentration | Source |
|---|---|---|---|
| Conventional Solvent Extraction | Extraction with acetone, followed by fractionation with chloroform and ethyl acetate, and purification by ODS column chromatography. | N/A | sciopen.com |
| Supercritical Fluid Extraction (SCFE-CO₂) | Extraction using carbon dioxide as a supercritical fluid at 70°C and 350 bar. | 43.35 ± 0.06 mg/g of extract | researchgate.net |
Comparative Presence of this compound in Hericium Species and Other Fungal Genera
The occurrence of this compound and related compounds was initially thought to be exclusive to the Hericium genus. restorativemedicine.org These metabolites are hallmark compounds of Hericium erinaceus, being consistently isolated from its fruiting bodies. nih.govnih.gov The broader genus Hericium is a known producer of a wide array of unique secondary metabolites, with 253 such compounds having been identified over several decades. cjnmcpu.com
However, further research has revealed the presence of this compound outside of the Hericium genus. Notably, Hericenols B, C, and D have been isolated from submerged cultures of a Stereum species. vulcanchem.comacs.org The genus Stereum consists of wood-decay fungi also known for producing bioactive compounds. vulcanchem.com
Interestingly, some research suggests that the detection of Hericenols C and D in Stereum might be the result of their formation as artifacts during the isolation process. thieme-connect.com It has been proposed that these compounds could be degradation products of Hericenol B when methanol/water is used for purification by high-performance liquid chromatography (HPLC). thieme-connect.com This highlights the importance of the isolation methodology when determining the natural profile of secondary metabolites in a given species.
Biosynthetic Pathways and Precursors of Hericenol C
Proposed Polyketide/Mevalonate (B85504) Hybrid Biosynthesis of Hericenol C
The biosynthesis of this compound is thought to follow a hybrid pathway that merges two major routes of secondary metabolism: the polyketide pathway and the mevalonate pathway. thieme-connect.comthieme-connect.com This convergence allows for the assembly of the molecule's distinct structural components.
The polyketide portion of the pathway is responsible for generating the aromatic core of this compound. This process begins with the condensation of a starter unit, typically acetyl-CoA, with multiple extender units of malonyl-CoA. wikipedia.org This series of reactions, catalyzed by polyketide synthases (PKSs), results in a poly-β-keto chain that subsequently undergoes cyclization and aromatization to form an orsellinic acid-derived nucleus. thieme-connect.comthieme-connect.com
Concurrently, the mevalonate pathway provides the terpenoid side chain. This pathway utilizes acetyl-CoA to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are the fundamental five-carbon building blocks of all terpenoids. thieme-connect.com
The hybrid nature of the biosynthesis comes to fruition when the aromatic polyketide-derived core is coupled with a geranyl pyrophosphate (GPP) molecule, a ten-carbon isoprenoid unit derived from the mevalonate pathway. thieme-connect.com This crucial alkylation step, catalyzed by a prenyltransferase, joins the two distinct structural motifs, setting the stage for further modifications that ultimately yield this compound. This hybrid strategy is a common theme in the biosynthesis of many fungal meroterpenoids, allowing for significant structural diversification. rsc.org
Role of Geranyl Pyrophosphate in Meroterpenoid Biosynthesis
Geranyl pyrophosphate (GPP) is a key intermediate in the biosynthesis of a vast array of terpenoid and meroterpenoid natural products. nih.govnih.gov It is a ten-carbon molecule formed from the condensation of one molecule of dimethylallyl pyrophosphate (DMAPP) and one molecule of isopentenyl pyrophosphate (IPP), a reaction catalyzed by GPP synthase. nih.govuniprot.org
In the context of this compound and other related meroterpenoids found in Hericium species, GPP serves as the direct precursor for the geranyl side chain that is attached to the polyketide-derived aromatic ring. thieme-connect.comthieme-connect.com This prenylation reaction, where the geranyl moiety is transferred to the aromatic nucleus, is a pivotal step in the biosynthetic pathway. researchgate.net The enzyme responsible for this transformation is an aromatic prenyltransferase, which facilitates the electrophilic substitution of the geranyl group onto the nucleophilic aromatic ring. nih.govresearchgate.net
Enzymatic Transformations and Intermediates in this compound Formation
The biosynthesis of this compound from its primary precursors involves a series of specific enzymatic transformations that modify the initial geranylated aromatic scaffold. These reactions, catalyzed by a suite of tailoring enzymes, are responsible for the final chemical structure of the molecule. While the complete enzymatic cascade has not been fully elucidated, proposed steps include oxidations, reductions, and cyclizations. thieme-connect.com
Relationship with Erinacine Q in Biosynthesis
While this compound is a meroterpenoid and the erinacines are cyathane-type diterpenoids, they both originate from the mevalonate pathway for their terpenoid components. cjnmcpu.comnih.gov Erinacine biosynthesis involves the cyclization of geranylgeranyl pyrophosphate (GGPP), a twenty-carbon isoprenoid, to form the characteristic 5-6-7 tricyclic core. nih.gov
Studies on erinacine biosynthesis have provided insights into potential shared enzymatic machinery. For instance, research has shown that Erinacine Q can be biotransformed into Erinacine C via Erinacine P in Hericium erinaceum. nih.govmdpi.com This demonstrates the presence of specific oxidative and reductive enzymes within the organism that act on complex terpenoid structures. nih.gov While not directly on the this compound pathway, the existence of these versatile tailoring enzymes suggests a pool of biocatalysts that could potentially be involved in the modification of other terpenoid-containing molecules like the geranyl side chain of this compound precursors.
Consideration of Hericenol B as a Potential Precursor or Isolation Artifact
The structural relationship between this compound and other co-occurring metabolites has led to speculation about their biosynthetic connections. Hericenol B, in particular, has been considered as a potential precursor to this compound. thieme-connect.com It has been proposed that this compound could be formed from Hericenol B through an acid-catalyzed or enzymatic reaction. thieme-connect.com
Chemical Synthesis and Structural Modifications of Hericenol C
Total Synthesis Approaches for Hericenones and Hericenols
The total synthesis of hericenones and hericenols, including Hericenol C, has been a subject of extensive research, with various strategies developed to construct their core resorcinol (B1680541) and geranyl side-chain structures. researchgate.net A significant breakthrough in this area was the divergent total syntheses of a series of geranyl-resorcinols, including hericenones A, B, and I, hericenols B–D, and erinacerins A and B, from a common synthetic intermediate. acs.orgresearchgate.net This approach highlights the efficiency of creating a library of related natural products from a single precursor. acs.org
One of the key challenges in these syntheses is the construction of the geranyl-phthalide intermediate. researchgate.net The Kobayashi group, for instance, achieved divergent total syntheses of several geranyl-resorcinols through a geranyl-phthalide common intermediate. researchgate.net Their methods involved the use of a Stille coupling reaction to connect the phthalide (B148349) core with the geranyl side chain. acs.orgresearchgate.net
Furthermore, the synthesis of this compound often involves late-stage functional group manipulations. For example, the Kobayashi group demonstrated that this compound could be derived from Hericenol B through treatment with a weak acid in a methanol/water solution, suggesting that this compound might be an artifact of the isolation process. thieme-connect.com This was part of a broader strategy that allowed for the conversion of Type 3 geranyl-resorcinols into Type 4 natural products through late-stage oxidation. thieme-connect.com
The total syntheses of related compounds, such as herqulines B and C, have also provided valuable insights. These syntheses, modeled on reductive biosynthesis, involved steps like dimerization, macrocyclization, and multiple reductions. nih.gov Such biomimetic approaches, which mimic natural biosynthetic pathways, are becoming increasingly powerful in the synthesis of complex natural products. researchgate.net
Divergent Synthetic Strategies for Geranyl-Resorcinols Including this compound
Divergent synthesis has proven to be a powerful strategy for accessing the structural diversity of geranyl-resorcinols, a class of natural products that includes this compound. thieme-connect.comthieme-connect.com This approach allows for the creation of multiple, structurally distinct compounds from a common intermediate, which is an efficient way to build libraries of natural products for biological screening. acs.org
A key feature of these divergent strategies is the late-stage introduction of oxidative functional groups onto the geranyl side chain. thieme-connect.com This allows for the synthesis of different types of geranyl-resorcinols from a common precursor. For instance, the Kobayashi group successfully developed divergent total syntheses of Type 2 and Type 4 geranyl-resorcinols, which have oxygen functional groups at the C5′ or C7′ positions of the geranyl side chain. thieme-connect.com
The choice of the common intermediate is crucial for the success of a divergent synthesis. In the case of geranyl-resorcinols, a geranyl-phthalide has been used as a versatile common intermediate. researchgate.net This intermediate can be derivatized in various ways to yield a range of natural products. acs.orgresearchgate.net The synthesis of this key intermediate often involves a Stille coupling reaction to connect the phthalide core and the geranyl side chain. acs.orgresearchgate.net
Another important aspect of these synthetic strategies is the use of rearrangement reactions. For example, an O→C geranyl rearrangement, promoted by reagents like ytterbium(III) triflate, has been employed in the synthesis of isohericerin. thieme-connect.com This type of sigmatropic rearrangement is a powerful tool for constructing the characteristic geranyl-resorcinol skeleton. thieme-connect.com
The table below summarizes some of the key divergent synthetic strategies employed for geranyl-resorcinols.
| Key Strategy | Common Intermediate | Key Reactions | Target Molecules |
| Late-stage oxidation | Geranyl-phthalide | Stille coupling, Oxidation | Hericenols B-D, Hericenones A, B, I, Erinacerins A, B |
| O→C Rearrangement | Geranylated phenol | Sigmatropic rearrangement | Isohericerin |
These divergent synthetic approaches not only provide access to a wide variety of natural products but also offer insights into their potential biosynthetic pathways. thieme-connect.com
Synthesis and Characterization of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is a crucial area of research, aimed at exploring the structure-activity relationships of this class of compounds. ichem.mdresearchgate.netrsc.org By systematically modifying the structure of this compound, chemists can identify the key functional groups responsible for its biological activity and potentially develop new compounds with enhanced properties.
Deacylated Derivatives and Enhanced Bioactivity
A significant finding in the study of this compound derivatives is the enhanced bioactivity of its deacylated form. researchgate.net Research has shown that the removal of the fatty acid side chain from Hericenone C, a closely related compound, results in a derivative with considerably higher neuroprotective properties. researchgate.netresearchgate.net
Specifically, the deacylated derivative, named deacylhericenone, was found to be more effective at promoting the expression of brain-derived neurotrophic factor (BDNF) mRNA in human astrocytoma cells. researchgate.netresearchgate.net It also showed greater protection against oxidative stress induced by hydrogen peroxide. researchgate.net These findings strongly suggest that deacylhericenone is a more potent bioactive form of Hericenone C. researchgate.netresearchgate.net
The deacylation can be achieved through enzymatic treatment with lipase. researchgate.net This enzymatic approach provides a mild and selective method for removing the fatty acid side chain. The resulting deacylhericenone can then be isolated and characterized using techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) and proton nuclear magnetic resonance (¹H-NMR) spectroscopy. researchgate.net
The enhanced bioactivity of the deacylated derivative highlights the importance of the core resorcinol structure for the neurotrophic effects of these compounds. It also suggests that the fatty acid side chain may modulate the activity, and its removal could lead to the development of more potent therapeutic agents.
The table below summarizes the key findings regarding the deacylated derivative of Hericenone C.
| Compound | Modification | Key Bioactivity Finding |
| Deacylhericenone | Removal of fatty acid side chain from Hericenone C | Considerably higher BDNF mRNA expression and protection against oxidative stress compared to the parent compound. researchgate.netresearchgate.net |
Further research into the synthesis and biological evaluation of other this compound derivatives is warranted to fully elucidate the structure-activity landscape of this fascinating class of natural products.
Mechanistic Investigations of Hericenol C S Biological Activities in Preclinical Models
Neurotrophic and Neuroprotective Modulations by Hericenol C
This compound, a phenolic compound originally isolated from the mushroom Hericium erinaceus, has garnered scientific interest for its potential neurotrophic and neuroprotective properties. nih.govnih.gov Preclinical studies, utilizing both in vitro and in vivo models, have begun to elucidate the molecular mechanisms through which this compound may exert its effects on the nervous system. These investigations have highlighted its ability to modulate key neurotrophic factors, influence neuronal structure, and activate protective cellular pathways.
Stimulation of Nerve Growth Factor (NGF) Synthesis and Gene Expression
This compound, along with other related hericenones, has been identified as a stimulator of Nerve Growth Factor (NGF) synthesis. nih.govmdpi.com NGF is a crucial neurotrophin for the growth, maintenance, and survival of neurons. wikipedia.org Studies have shown that hericenones C, D, and E can promote NGF gene expression. nih.gov The neuroprotective effects of these molecules are attributed, in part, to their ability to elicit NGF synthesis. biorxiv.org While extracts of H. erinaceus have been shown to promote NGF mRNA expression, one study noted that purified hericenones C, D, and E did not directly promote NGF gene expression in 1321N1 human astrocytoma cells, suggesting that other active compounds in the extract may be responsible for this specific action or that different cell types respond differently. nih.gov
Induction of Brain-Derived Neurotrophic Factor (BDNF) mRNA Expression in Astroglial Cells
Brain-Derived Neurotrophic Factor (BDNF) is another critical neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses. nih.govwikipedia.org While direct studies on this compound's effect on BDNF mRNA in astroglial cells are specific, broader research on Hericium erinaceus extracts containing hericenones C and D has pointed towards a role in modulating BDNF. mdpi.com The neuroprotective effects of these compounds have been linked to their ability to stimulate BDNF synthesis. biorxiv.org Astrocytes themselves are active participants in BDNF physiology, as they can sense, uptake, and recycle BDNF, contributing to synaptic plasticity. units.it In the ischemic striatum, reactive astrocytes express TrkB, the high-affinity receptor for BDNF, and are thought to trap extracellular BDNF, highlighting their role in BDNF signaling. plos.org
Promotion of Neurite Outgrowth in Hippocampal Neurons
Preclinical studies have demonstrated that compounds from Hericium erinaceus, including those related to this compound, can promote neurite outgrowth in hippocampal neurons. biorxiv.orgnih.gov Extracts from the mushroom have been shown to increase axonal length and the number of neurites. nih.gov This neurotrophic activity, characterized by extensive axon outgrowth and neurite branching, has been observed even in the absence of serum, indicating a potent effect. biorxiv.orgresearchgate.net This promotion of neurite outgrowth is a key indicator of neurotrophic activity and is fundamental for neuronal development and regeneration. mdpi.com
Involvement of the Protein Kinase A (PKA) Signaling Pathway
The Protein Kinase A (PKA) signaling pathway is a crucial intracellular cascade involved in a multitude of cellular processes, including growth, development, and metabolism. qiagen.comwikipedia.org Hericenones C, D, and E have been shown to stimulate NGF synthesis through the activation of the PKA signaling pathway. nih.gov PKA exists as an inactive complex that, upon activation by cyclic AMP (cAMP), releases its catalytic subunits. frontiersin.orgmdpi.com These active subunits can then phosphorylate a wide array of protein substrates, leading to various cellular responses. mdpi.com The activation of PKA can influence gene transcription and is a central hub that interacts with other signaling pathways. frontiersin.org
Attenuation of Endoplasmic Reticulum (ER) Stress-Dependent Neuronal Cell Death
Endoplasmic reticulum (ER) stress occurs when the ER's capacity to fold proteins is overwhelmed, leading to the accumulation of unfolded or misfolded proteins. frontiersin.org This can trigger the unfolded protein response (UPR), a set of signaling pathways aimed at restoring homeostasis. mdpi.com However, prolonged or severe ER stress can lead to programmed cell death, or apoptosis. frontiersin.orgmdpi.com Compounds from Hericium erinaceus have been shown to protect nerve cells from death caused by ER stress. nih.gov Specifically, dilinoleoyl-phosphatidylethanolamine (DLPE) from H. erinaceus has been found to protect against ER stress-dependent Neuro2a cell death. nih.gov The UPR involves three main signaling branches: IRE1α, PERK, and ATF6, which can, under chronic stress, activate apoptotic pathways. mdpi.comfrontiersin.org
Activation of the Nrf2/HO-1 Pathway and Keap1 Inhibition
The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. mdpi.com Nrf2 is a transcription factor that, under normal conditions, is kept in the cytoplasm by its negative regulator, Keap1. mdpi.comnih.gov When cells are exposed to oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus. mdpi.com In the nucleus, Nrf2 binds to the antioxidant response element (ARE) and initiates the transcription of various protective genes, including heme oxygenase-1 (HO-1). nih.govmdpi.com Some compounds can activate this pathway by inhibiting Keap1, which prevents the degradation of Nrf2 and promotes its accumulation and nuclear translocation. oncotarget.com This activation of the Nrf2/HO-1 pathway can suppress inflammatory responses and reduce oxidative stress. oncotarget.comfrontiersin.org While direct evidence for this compound is still emerging, the activation of this pathway represents a key neuroprotective mechanism.
Interactive Data Tables
Table 1: Effects of this compound and Related Compounds on Neurotrophic Factor Synthesis
| Compound/Extract | Target Cell/Model | Observed Effect | Relevant Pathway |
| Hericenones C, D, E | In vitro | Stimulation of NGF synthesis and gene expression nih.gov | Protein Kinase A (PKA) nih.gov |
| Hericium erinaceus extract | 1321N1 human astrocytoma cells | Promoted NGF mRNA expression nih.gov | c-Jun N-terminal kinase (JNK) nih.gov |
| Hericium erinaceus extract (containing Hericenones C & D) | Frail mice | Supports neurogenesis mdpi.com | BDNF synthesis mdpi.com |
Table 2: Mechanistic Actions of this compound and Associated Compounds in Preclinical Models
| Biological Process | Model System | Key Findings | Implicated Molecules/Pathways |
| Neurite Outgrowth | Cultured hippocampal neurons | Increased axonal length and neurite branching biorxiv.orgnih.gov | TrkB (partial involvement) nih.gov |
| ER Stress Attenuation | Neuro2a cells | Protection against ER stress-induced cell death nih.gov | Protein Kinase C (PKC) nih.gov |
| Oxidative Stress Response | Macrophages (general model) | Inhibition of Keap1, activation of Nrf2/HO-1 pathway oncotarget.comfrontiersin.org | Nrf2, Keap1, HO-1 oncotarget.comfrontiersin.org |
Influence on ETS-Dependent Transcription in Astrocytes
While direct studies on this compound's influence on ETS-dependent transcription in astrocytes are not available, research on related compounds from Hericium offers valuable insights. A study on erinacine C, another compound from the same mushroom genus, demonstrated its ability to induce transcriptional activation from a consensus E-twenty-six (ETS) DNA binding site in astrocytic cells. nih.govnih.gov This activation was found to be concentration-dependent and occurred in parallel, yet independently, of neurotrophin induction. nih.gov
The ETS family of transcription factors plays a crucial role in a variety of cellular processes. The finding that erinacine C can activate this pathway suggests a potential mechanism by which compounds from Hericium, possibly including this compound, could exert their effects on the central nervous system. nih.govnih.gov It is important to note that while both erinacine C and this compound are derived from Hericium erinaceus, their specific effects may differ. Further research is needed to determine if this compound shares this ability to modulate ETS-dependent transcription in astrocytes.
Astrocytes themselves are now understood to have a programmed translational response to neuronal activity, involving the rapid synthesis of proteins from existing mRNA. biorxiv.org This response is influenced by cues such as brain-derived neurotrophic factor (BDNF) and requires the presence of neurons, highlighting the intricate communication between these cell types. biorxiv.org The potential for compounds like this compound to influence these signaling pathways in astrocytes warrants further investigation.
Enhancement of ERK1/2 Signaling in Neural Cells
The extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway is a critical regulator of numerous cellular functions in the brain, including synaptic plasticity, memory formation, and neuronal survival. nih.govfrontiersin.org Research has shown that derivatives of hericerin, a compound class that includes hericenones like this compound, can activate a pan-neurotrophic pathway in central hippocampal neurons that converges on ERK1/2 signaling. researchgate.net This activation was found to promote significant axon outgrowth and neurite branching in cultured hippocampal neurons. researchgate.net
Interestingly, this neurotrophic activity was only partially blocked by an inhibitor of tropomyosin receptor kinase B (TrkB), suggesting that while there is a link to BDNF signaling, these compounds can also activate ERK1/2 through a complementary, TrkB-independent pathway. researchgate.net The study further demonstrated that mice fed with H. erinaceus crude extract and hericene A exhibited increased neurotrophin expression and downstream signaling, leading to enhanced hippocampal memory. researchgate.net
The ERK1/2 pathway is fundamental for the early stages of neuronal differentiation and the survival of differentiating embryonic stem cells. nih.gov Its activation is a key event in these processes. nih.gov Furthermore, enhancing nuclear ERK1/2 signaling has been shown to be neuroprotective and to improve cognition. embopress.org Given the evidence for hericerin derivatives activating this pathway, it is plausible that this compound may also enhance ERK1/2 signaling in neural cells, contributing to potential neuroprotective and cognitive-enhancing effects.
Anti-inflammatory and Nociceptive Pathway Modulation by this compound
Emerging research indicates that this compound possesses anti-inflammatory properties and can modulate pathways involved in pain perception.
Suppression of CD11c-Positive Cell Accumulation via Phosphorylated P65 in Pain Models
A recent study has shed light on the specific mechanism by which this compound may alleviate pain. The research demonstrated that this compound can attenuate the second phase of formalin-induced nociceptive behavior. researchgate.net This effect was linked to the suppression of the accumulation of CD11c-positive cells in the epidermis of the paw. researchgate.net The study further implicated the involvement of phosphorylated P65, a key component of the NF-κB signaling pathway, in this process. researchgate.net
The NF-κB pathway is a critical regulator of inflammation, and the phosphorylation of its p65 subunit is a key step in its activation. mdpi.comnih.gov The finding that this compound can influence the accumulation of immune cells and involves phosphorylated p65 suggests a direct role in modulating inflammatory responses at the site of pain. researchgate.net
General Anti-inflammatory Properties within the Hericenone Class
The anti-inflammatory properties of this compound are consistent with the broader characteristics of the hericenone class of compounds. frenchmush.commdpi.com Hericenones, in general, are recognized for their potential to relieve inflammation, which is a crucial factor in maintaining the health of the brain and nervous system. frenchmush.comencann.pl These compounds are believed to contribute to the reduction of neuroinflammation by modulating key inflammatory pathways. frenchmush.commdpi.com
Antioxidant Activities of this compound and Related Compounds
This compound and other hericenones exhibit notable antioxidant properties, which are believed to be a key component of their biological activity.
General Antioxidant Mechanisms Associated with Hericenones
The hericenone class of compounds, including this compound, are known to possess antioxidant effects. frenchmush.comencann.pl These compounds contribute to the protection of nerve cells against oxidative damage by neutralizing free radicals. frenchmush.com Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in cellular damage and the aging process. encann.pl
Research on Hericium erinaceus has highlighted the strong antioxidant capacity of its components. mdpi.comshroomium.eu The antioxidant mechanisms are thought to involve scavenging ROS and inducing endogenous antioxidant enzymes. mdpi.com Studies have suggested that the neuroprotective effects of H. erinaceus are linked to the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. encyclopedia.pub Furthermore, the antioxidant effects may be regulated through the Nrf2 signaling pathway, which controls the expression of various proteins involved in the cellular stress response and antioxidant defense. encyclopedia.pub
The antioxidant properties of hericenones are considered integral to their potential health benefits, particularly in the context of neuroprotection. frenchmush.comontosight.ai By mitigating oxidative stress, these compounds may help protect against cellular damage and age-related conditions. mdpi.comshroomium.eu
Analytical and Characterization Methodologies for Hericenol C Research
Chromatographic Techniques for Purification and Analysis (e.g., HPLC, LC-MS)
Chromatographic methods are indispensable for the isolation and analysis of Hericenol C from complex mixtures, such as extracts from the submerged cultures of Stereum species. nih.govnih.gov High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal techniques utilized for this purpose.
The initial purification of this compound from fungal culture extracts often involves repeated column chromatography on silica (B1680970) gel, using a gradient of solvents with increasing polarity, such as cyclohexane, ethyl acetate, and methanol. researchgate.net This is followed by further purification using HPLC. A reversed-phase HPLC column, such as a C18 column, is typically employed for the separation of this compound and its analogues. researchgate.nettransharmreduction.org The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous solution, which may be acidified with an agent like formic or acetic acid to improve peak shape and resolution. researchgate.net
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. egerton.ac.ke This hybrid technique is not only used for the purification of this compound but also for its initial identification based on its mass-to-charge ratio. biorxiv.org LC-MS is particularly valuable for analyzing complex biological matrices, allowing for the detection of this compound even at low concentrations. nih.govmdpi.com
Spectroscopic Methods for Structure Elucidation (e.g., NMR, Mass Spectrometry)
The definitive determination of the intricate molecular structure of this compound is accomplished through the application of various spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govlu.se
Mass Spectrometry provides vital information regarding the molecular weight and elemental composition of this compound. scribd.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The molecular ion peak in the mass spectrum reveals the molecular weight of the compound. Further fragmentation analysis (MS/MS) can provide insights into the structural components of the molecule.
NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is the most powerful tool for elucidating the detailed connectivity and stereochemistry of this compound. researchgate.netlu.se The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra allow for the precise assignment of each proton and carbon atom in the molecule's structure. While specific spectral data for this compound from publicly available literature is limited, the analysis of related Hericenol compounds provides a strong indication of the expected spectral features.
Table 1: General Expected ¹H NMR Spectral Data for this compound (Note: This table is based on general knowledge of similar phenolic compounds and is for illustrative purposes. Specific values for this compound may vary.)
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 6.0 - 7.5 | Singlet, Doublet |
| Olefinic Protons | 5.0 - 6.0 | Triplet, Doublet |
| Methylene Protons (adjacent to aromatic ring) | 3.0 - 3.5 | Doublet |
| Methylene Protons (in side chain) | 2.0 - 2.5 | Multiplet |
| Methine Protons | 3.5 - 4.5 | Multiplet |
| Methyl Protons | 1.5 - 2.0 | Singlet, Doublet |
| Hydroxyl Protons | 4.0 - 6.0 | Broad Singlet |
Table 2: General Expected ¹³C NMR Spectral Data for this compound (Note: This table is based on general knowledge of similar phenolic compounds and is for illustrative purposes. Specific values for this compound may vary.)
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic Carbons (oxygen-substituted) | 150 - 160 |
| Aromatic Carbons | 110 - 140 |
| Olefinic Carbons | 120 - 140 |
| Methylene Carbons | 20 - 40 |
| Methine Carbons | 60 - 80 |
| Methyl Carbons | 15 - 25 |
Quantitative Analysis and Detection of this compound and its Analogues
A quantitative LC-MS/MS method for this compound would typically involve the following steps:
Sample Preparation: Extraction of this compound from the sample matrix, followed by potential clean-up and concentration steps.
Chromatographic Separation: Separation of this compound from other components in the extract using a reversed-phase HPLC column with a suitable mobile phase gradient.
Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. researchgate.net In this mode, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and then one or more specific product ions are monitored. This highly selective detection method minimizes interference from the sample matrix and allows for accurate quantification.
Method validation is a critical aspect of quantitative analysis to ensure the reliability of the results. transharmreduction.orgmost.gov.bd This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). most.gov.bd For accurate quantification, a calibration curve is generated using certified reference standards of this compound. transharmreduction.org
Perspectives and Future Directions in Hericenol C Research
Unexplored Biological Activities and Molecular Targets
The biological profile of Hericenol C is currently limited. Initial studies have reported weak cytotoxic activity against COS-7 (African green monkey kidney fibroblast-like) and COLO 320 (human colon adenocarcinoma) cell lines. However, the full spectrum of its bioactivity remains largely unknown. The broader class of geranyl-resorcinols, to which this compound belongs, exhibits a wide array of significant biological effects, including the induction of neurotrophic factors, neuroprotection, cytotoxicity against various cancer cells, and anti-inflammatory activity. thieme-connect.com This suggests that this compound may possess other, more potent biological functions that have yet to be discovered.
Future research should prioritize comprehensive screening of this compound against a diverse panel of biological targets. Given the neuroprotective properties of related compounds like hericenones and erinacines, investigating this compound's effects on neuronal cells, such as promoting neurite outgrowth or protecting against oxidative stress-induced cell death, is a logical next step. nih.govresearchgate.net Rat pheochromocytoma (PC12) cells, a common in vitro model for neurodegenerative disease research, could be employed for such studies. mdpi.com
Crucially, the precise molecular targets of this compound are completely unidentified. Elucidating these targets is fundamental to understanding its mechanism of action. Modern chemical biology approaches, such as affinity-based protein profiling and thermal shift assays, could be employed to identify direct binding partners within the cell. Computational docking studies, similar to those performed on the related Hericenol A, could also predict potential interactions with anticancer targets, guiding experimental validation. researchgate.netmdpi.com Identifying these targets will be a pivotal step in validating this compound as a lead compound for therapeutic development.
Optimization of Biosynthetic Pathways and Metabolic Engineering for Enhanced Production
The natural abundance of this compound is low, which hampers extensive research and development. Therefore, establishing efficient and scalable production methods is critical. The proposed biosynthetic pathway for geranyl-resorcinols is thought to be a hybrid of the polyketide and mevalonate (B85504) pathways, starting from precursors like malonyl-CoA and acetyl-CoA to form an orsellinic acid core, which is then prenylated. thieme-connect.comthieme-connect.com However, the specific enzymes and genes involved in the biosynthesis of this compound have not been characterized.
A key future direction is the elucidation and subsequent optimization of this biosynthetic pathway. This involves identifying, isolating, and characterizing the specific polyketide synthases (PKS), prenyltransferases, and tailoring enzymes responsible for its formation. Once the gene cluster is identified, metabolic engineering strategies can be applied for overproduction. These strategies, successfully used for other terpenoids, include:
Heterologous Expression: Transferring the identified biosynthetic genes into a high-yielding microbial host, such as Saccharomyces cerevisiae or Escherichia coli. nih.gov
Pathway Balancing: Overexpressing rate-limiting enzymes and down-regulating competing pathways to channel metabolic flux towards this compound production. nih.gov
CRISPR/Cas Technology: Utilizing advanced gene-editing tools for precise and efficient modification of the host genome to optimize precursor supply and eliminate byproduct formation. researchgate.net
Successfully engineering a microbial cell factory for this compound production would provide a sustainable and high-titer source of the compound, overcoming the limitations of natural extraction and chemical synthesis. nih.gov
Development of Novel Synthetic Routes and Functionalized Derivatives
Chemical synthesis provides an essential alternative to extraction from natural sources and enables the creation of novel analogs for structure-activity relationship (SAR) studies. Total syntheses of Hericenols B, C, and D have been achieved, notably through a divergent approach using a common geranyl phthalide (B148349) intermediate. sciopen.com However, these routes can be complex and low-yielding. An intriguing finding from these synthetic efforts is the suggestion that this compound may be an artifact formed from the degradation of the more complex Hericenol B during the isolation process. thieme-connect.com
Future research should focus on developing more efficient and scalable synthetic routes. This could involve exploring novel catalytic methods or flow chemistry approaches to improve yields and reduce step counts. Furthermore, the established synthetic pathways provide a robust platform for creating a library of functionalized this compound derivatives. thieme-connect.com By systematically modifying the resorcinol (B1680541) core and the geranyl side chain, new analogs with improved potency, selectivity, and pharmacokinetic properties can be generated. thieme-connect.com This positions this compound as a valuable "privileged scaffold"—a molecular framework that is amenable to chemical modification to interact with a variety of biological targets. nih.govufrj.br
Investigation of Synergistic Effects with Other Bioactive Compounds
Natural product extracts often exhibit greater therapeutic efficacy than their isolated constituents, a phenomenon attributed to synergistic interactions. While extracts of Hericium erinaceus have been reported to have neuroprotective and other beneficial effects, the specific contribution of this compound and its potential synergies with other compounds are unknown. biorxiv.orgnih.govmdpi.com For instance, studies on other natural products have shown enhanced anticancer effects when combined with conventional chemotherapeutics.
A significant area for future investigation is to explore the synergistic potential of this compound. This can be approached by testing this compound in combination with other bioactive molecules isolated from Hericium species, such as hericenones and erinacines, or with established therapeutic drugs. These studies could reveal combinations that lower the effective dose required, potentially reducing side effects and overcoming drug resistance. High-throughput screening of combination libraries against various cell models (e.g., cancer cell lines, neuronal cells) would be an effective strategy to identify promising synergistic pairings.
Advanced In Vitro and In Vivo Model Development for Mechanistic Studies
To move beyond preliminary activity screenings and delve into the precise mechanisms of action, more sophisticated biological models are required. While initial cytotoxicity was assessed in standard 2D cell cultures (COS-7 and COLO 320), these models often fail to replicate the complexity of native tissue environments.
The development and application of advanced in vitro models are essential. For anticancer research, three-dimensional (3D) tumoroid models, which better mimic the cell-cell interactions and microenvironment of in vivo tumors, should be employed. plos.org These can be generated using scaffold-based platforms. plos.orgmdpi.com For neuroprotection studies, primary hippocampal neuron cultures or organoid models can provide deeper insights into effects on neurite outgrowth, synaptogenesis, and neuronal network function. biorxiv.orgnih.gov
Following promising in vitro results, validation in well-designed in vivo animal models is the crucial next step. For instance, if this compound shows neurotrophic potential, its efficacy could be tested in mouse models of cognitive decline or neurodegenerative diseases like Alzheimer's. mdpi.com Similarly, if potent and selective anticancer activity is discovered, mouse xenograft models would be necessary to evaluate its in vivo antitumor effects. nih.gov These advanced models are indispensable for validating therapeutic potential and understanding the compound's physiological effects.
Applications in Advanced Biomaterials and Research Tools
The potential applications of this compound are not limited to direct therapeutics. Its unique chemical structure could be leveraged for the development of advanced biomaterials and as a specialized research tool. Currently, there is no research on the use of this compound in biomaterials, representing a completely open field of inquiry.
Potential future applications include:
Bioactive Scaffolds: this compound could be incorporated into or coated onto polymer scaffolds used for tissue engineering. plos.org If it possesses neurotrophic properties, such a scaffold could be used to promote nerve regeneration in peripheral nerve injuries.
Drug Delivery Systems: The compound could be functionalized for use in targeted drug delivery systems, for example, by attaching it to nanoparticles designed to cross the blood-brain barrier.
Chemical Probes: Functionalized derivatives of this compound could be synthesized with reporter tags (e.g., fluorescent dyes, biotin) to create chemical probes. These probes would be invaluable tools for identifying its molecular targets, visualizing its subcellular localization, and studying its mechanism of action in real-time.
By exploring these avenues, the utility of this compound can be expanded beyond its intrinsic biological activity, establishing it as a versatile molecule for broader biomedical research and application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
